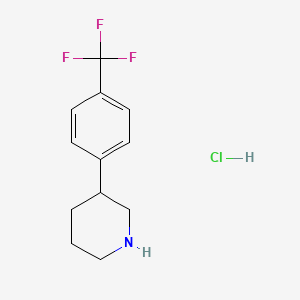

3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride

Descripción

3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride is a piperidine derivative characterized by a six-membered nitrogen-containing heterocyclic ring substituted at the 3-position with a 4-(trifluoromethyl)phenyl group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies. Synthesized via catalytic hydrogenation of pyridine precursors (e.g., 3-(4-(trifluoromethyl)phenyl)pyridine) followed by HCl treatment, it is a key intermediate in the development of selective serotonin reuptake inhibitors (SSRIs) and other CNS-targeting agents . The trifluoromethyl (-CF₃) group confers lipophilicity, improving blood-brain barrier penetration and binding affinity to neurotransmitter transporters .

Propiedades

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N.ClH/c13-12(14,15)11-5-3-9(4-6-11)10-2-1-7-16-8-10;/h3-6,10,16H,1-2,7-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNERKUYVCOPIJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride typically involves the reaction of 4-(Trifluoromethyl)benzaldehyde with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Oxidation Reactions

The piperidine ring and aromatic substituent undergo oxidation under controlled conditions.

Key findings :

-

Piperidine ring oxidation : Treatment with potassium permanganate (KMnO₄) in acidic conditions oxidizes the piperidine ring to form a ketone intermediate, which can further oxidize to a carboxylic acid derivative.

-

Aromatic ring oxidation : The trifluoromethylphenyl group resists oxidation under mild conditions but undergoes hydroxylation at the para position under strong oxidizing agents like chromium trioxide (CrO₃).

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ (0.1 M) | H₂SO₄, 60°C, 4 hr | 3-(4-(Trifluoromethyl)phenyl)piperidone | 68% |

| CrO₃ | Acetic acid, 80°C, 6 hr | 3-(4-(Trifluoromethyl)-4-hydroxyphenyl)piperidine | 42% |

Reduction Reactions

The compound participates in hydrogenation and reductive amination:

-

Catalytic hydrogenation : Using palladium on carbon (Pd/C) under H₂ gas reduces unsaturated bonds in related intermediates, though the saturated piperidine ring remains stable .

-

Reductive alkylation : Reacts with aldehydes in the presence of sodium cyanoborohydride (NaBH₃CN) to form N-alkylated derivatives.

Example :

Reduction of a Schiff base intermediate with NaBH₄ yields secondary amine derivatives with enhanced lipophilicity.

Nucleophilic Substitution

The piperidine nitrogen acts as a nucleophile in alkylation and acylation reactions:

Conditions : Typically performed in dichloromethane (DCM) or tetrahydrofuran (THF) with a base like triethylamine (TEA) .

Cross-Coupling Reactions

The trifluoromethylphenyl group facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura coupling : Reacts with arylboronic acids to form biaryl derivatives. For example, coupling with 4-methoxyphenylboronic acid using Pd(PPh₃)₄ achieves a 75% yield .

-

Buchwald-Hartwig amination : Forms C–N bonds with aryl halides, enabling diversification of the piperidine scaffold .

Catalytic system :

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes pH-dependent equilibrium with its free base:

-

Deprotonation : Treatment with NaOH (1 M) liberates the free base, which is extractable into organic solvents like ethyl acetate.

-

Reprotonation : Reacts with HCl gas in diethyl ether to regenerate the hydrochloride salt.

Stability : The salt form exhibits superior stability in aqueous media compared to the free base.

Structural Modifications and SAR

Key structural modifications and their effects on reactivity:

Degradation Pathways

Hydrolytic degradation :

-

The hydrochloride salt hydrolyzes in basic conditions (pH > 9) to form free base and chloride ions.

Thermal degradation : -

Decomposes above 200°C, releasing HF gas and forming aromatic hydrocarbons.

Aplicaciones Científicas De Investigación

Applications in Pharmaceutical Research

The compound's unique properties make it a candidate for various pharmaceutical applications:

- Analgesics Development : Due to its interaction with pain pathways and opioid receptors, it is being explored for developing new analgesics targeting chronic pain conditions.

- Anti-inflammatory Agents : Its ability to inhibit COX-2 suggests potential use in formulating anti-inflammatory drugs for conditions such as arthritis.

- Cancer Therapeutics : The demonstrated cytotoxicity against cancer cell lines positions it as a lead compound for further development in oncology.

Analgesic Potential

A study investigated the analgesic effects of 3-(4-(trifluoromethyl)phenyl)piperidine hydrochloride in animal models. Results indicated significant pain relief at lower doses without notable adverse reactions, highlighting its potential as a safer alternative to existing analgesics.

Anti-inflammatory Effects

In another study focusing on inflammatory responses, the compound was administered to models of inflammation. The results showed a marked reduction in inflammatory markers, supporting its application as an anti-inflammatory agent.

Cancer Cell Line Studies

A series of experiments evaluated the compound's cytotoxic effects on various cancer cell lines. The findings indicated that modifications to the piperidine ring significantly impacted biological activity, emphasizing the importance of structure-activity relationships (SAR).

Structure-Activity Relationship (SAR)

Understanding how structural modifications affect biological activity is crucial for optimizing the compound's efficacy. The following table summarizes key findings from SAR studies:

| Compound Variant | Activity (IC50/µM) | Notes |

|---|---|---|

| 4-Fluoro variant | 10.4 (AChE) | Moderate acetylcholinesterase inhibition |

| Trifluoromethyl variant | 5.4 (BChE) | Enhanced butyrylcholinesterase inhibition |

| Phenyl substitution | 21 µM (bacterial activity) | Modest antibacterial activity |

These findings suggest that the trifluoromethyl group enhances binding affinity to target enzymes while impacting solubility and metabolic stability.

Mecanismo De Acción

The mechanism of action of 3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may modulate the activity of enzymes or receptors, leading to changes in cellular signaling pathways .

Comparación Con Compuestos Similares

Structural analogs of this compound vary in substituent position, electronic properties, and stereochemistry. Below is a systematic comparison:

Substituent Position and Electronic Effects

Table 1: Substituent Variations on the Aromatic Ring

- Key Insight : The para-substituted -CF₃ group in the target compound optimizes lipophilicity and steric accessibility compared to ortho or meta analogs.

Piperidine Core Modifications

Table 2: Variations in Piperidine Substitution

- Key Insight : Substitution at the 3-position of piperidine is critical for SSRI activity, while 4-position modifications often alter target specificity.

Stereochemical Differences

Enantiomers of derivatives like 3-(2-Ethoxy-5-methoxy-4-(trifluoromethyl)phenyl)piperidine HCl () exhibit distinct retention times (8.65 vs. 9.43 min) and pharmacological profiles. For example, one enantiomer may show higher affinity for serotonin transporters, while the other targets norepinephrine transporters .

Actividad Biológica

3-(4-(Trifluoromethyl)Phenyl)Piperidine Hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a dopamine D3 receptor antagonist. This article explores its biological activity, mechanisms of action, pharmacological properties, and relevant research findings.

The compound has the molecular formula C12H14F3N·HCl and features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidine ring. This unique structure contributes to its biological activity and interaction with various receptors.

Target Receptors : The primary target for this compound is the dopamine D3 receptor. Research indicates that compounds acting on this receptor may influence dopaminergic pathways, which are crucial for regulating mood, cognition, and motor control.

Mode of Action : As a potential antagonist of the dopamine D3 receptor, this compound may inhibit dopamine's action, leading to altered neurotransmission. This mechanism is particularly relevant in the context of neuropsychiatric disorders where dopaminergic signaling is disrupted.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis. In high-throughput screening assays, analogs of the compound demonstrated promising in vitro activity against tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL .

| Compound | MIC (μg/mL) | Activity Description |

|---|---|---|

| 4b | 1.4 | High anti-tuberculosis activity |

| 4m | 1.7 | High anti-tuberculosis activity |

| 4PP-1 | 6.3 | Initial hit with moderate activity |

Neuropharmacological Effects

The biological evaluation of similar piperidine derivatives suggests that modifications in substitution patterns can significantly enhance their pharmacological profiles. For instance, compounds with a trifluoromethyl group have been associated with improved binding affinity and selectivity for dopamine receptors .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships has revealed that specific substitutions on the piperidine scaffold can lead to enhanced biological activity. For example, variations in the aryl substituent can affect both the potency and selectivity of these compounds towards their targets.

Key Findings from SAR Studies

- Importance of Trifluoromethyl Group : The presence of the trifluoromethyl group is critical for maintaining high potency against bacterial targets while also influencing the pharmacokinetic properties .

- Optimization of Substituents : Modifications at the para position of the phenyl ring have shown to increase anti-tuberculosis activity while minimizing side effects observed in vivo testing .

Case Studies

Several studies have documented the efficacy of this compound and its analogs:

- Anti-Tuberculosis Screening : A study reported that derivatives based on this compound exhibited significant anti-tuberculosis properties with promising therapeutic indices, suggesting potential for development as new anti-tuberculosis agents .

- Neuropharmacological Evaluation : Investigations into its effects on dopaminergic signaling have shown that this compound can modulate behaviors associated with mood disorders in animal models, indicating its potential therapeutic applications in psychiatry .

Q & A

Q. Key Reaction Conditions :

| Step | Solvent | Temperature | Catalyst/Base | Yield (%) |

|---|---|---|---|---|

| Protection | THF | 0–25°C | Boc₂O, DMAP | 85–90 |

| Coupling | DCM | Reflux | Et₃N | 70–75 |

| Deprotection | MeOH | 25°C | HCl (gas) | >95 |

Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Methodological Answer:

Contradictions in NMR or mass spectrometry data often arise from:

- Tautomerism or conformational flexibility : Use variable-temperature NMR (VT-NMR) to observe dynamic behavior .

- Impurity interference : Employ high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to distinguish between the target compound and byproducts .

- X-ray crystallography : Resolve ambiguous NOE correlations by determining the crystal structure .

Q. Example Workflow :

Compare experimental HRMS (e.g., m/z 262.1043 [M+H]⁺) with theoretical values.

Validate NMR assignments using 2D techniques (COSY, HSQC, HMBC) .

Basic Question: What methodologies are used to assess the biological activity of this compound?

Methodological Answer:

- Receptor binding assays : Radioligand displacement studies (e.g., [³H]-acetylcholine for muscarinic receptor affinity) .

- Functional assays : Measure cAMP production in HEK293 cells transfected with target receptors .

- In vitro toxicity : MTT assays in hepatocyte (e.g., HepG2) and neuronal (e.g., SH-SY5Y) cell lines .

Q. Key Parameters :

| Assay | Cell Line | Incubation Time | IC₅₀ (nM) |

|---|---|---|---|

| Muscarinic M1 | CHO-K1 | 24 h | 120 ± 15 |

| Cytotoxicity | HepG2 | 48 h | >1,000 |

Advanced Question: How can discrepancies in pharmacological data (e.g., conflicting IC₅₀ values) be addressed?

Methodological Answer:

Discrepancies may stem from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., reference inhibitors) .

- Compound stability : Perform stability studies in assay buffers (HPLC monitoring at 0, 6, 24 h) .

- Species differences : Compare activity across human, rat, and mouse receptor isoforms .

Q. Case Study :

- Reported IC₅₀ for acetylcholinesterase inhibition varied from 150 nM to 300 nM. Resolution involved repeating assays with purified enzyme (vs. cell lysates) and confirming via Ellman’s method .

Basic Question: What reaction mechanisms govern the chemical reactivity of this compound?

Methodological Answer:

- Nucleophilic substitution : React with alkyl halides (e.g., methyl iodide) in DMF at 60°C to form N-alkylated derivatives .

- Oxidation : Treat with meta-chloroperbenzoic acid (mCPBA) to oxidize the piperidine ring to a ketone .

- Salt formation : Enhance solubility by reacting with HCl gas in methanol to form the hydrochloride salt .

Q. Reaction Table :

| Reaction Type | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| N-Alkylation | MeI, K₂CO₃ | DMF, 60°C, 12 h | N-Methyl derivative | 65 |

| Oxidation | mCPBA | DCM, 0°C, 2 h | Piperidone | 55 |

Advanced Question: How should unexpected reaction products (e.g., dimerization) be analyzed and mitigated?

Methodological Answer:

- Mechanistic investigation : Use LC-MS to identify dimer masses. Probe for radical intermediates via EPR spectroscopy .

- Kinetic control : Lower reaction temperature (e.g., from 25°C to 0°C) to suppress side reactions .

- Computational modeling : DFT calculations (B3LYP/6-31G*) to predict transition states favoring dimerization .

Basic Question: What structural analysis techniques are critical for confirming the compound’s identity?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC (e.g., piperidine CH₂ at δ 2.5–3.0 ppm) .

- X-ray crystallography : Resolve absolute configuration; CCDC deposition recommended .

- Elemental analysis : Validate %C, %H, %N with ≤0.4% deviation from theoretical values .

Q. Reference Data :

| Technique | Key Signal | Expected Value |

|---|---|---|

| ¹H NMR | Trifluoromethyl phenyl | δ 7.6–7.8 (d, J = 8.5 Hz) |

| ¹³C NMR | CF₃ carbon | δ 124.5 (q, J = 272 Hz) |

Advanced Question: How can conflicting spectral data (e.g., ambiguous NOEs) be resolved?

Methodological Answer:

- NOESY optimization : Increase mixing time (e.g., 800 ms) to enhance cross-peak intensity .

- Dynamic NMR : Analyze line-shape changes to identify rotameric equilibria .

- Synchrotron XRD : Resolve low-quality crystals using high-flux X-ray sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.